(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
Description
The compound "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone" features a pyrrolidine core substituted with a 1,2,4-oxadiazole ring at position 3 and a phenyl group at position 2. The methanone group bridges the pyrrolidine nitrogen to a 5-methylthiophene moiety.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-8-16(24-12)18(22)21-9-14(13-5-3-2-4-6-13)15(10-21)17-19-11-23-20-17/h2-8,11,14-15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRHEWBFVLNTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which are part of this compound, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses. They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets and cause changes that lead to their biological activity. The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways depending on their specific structure and target.
Pharmacokinetics
1,2,4-oxadiazole derivatives are known for their good metabolic stability, which can impact their bioavailability.
Biological Activity
The compound (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. Its unique composition suggests potential biological activities that can be harnessed in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.36 g/mol. The presence of the oxadiazole ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 2034285-95-3 |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various bacterial strains. A study focusing on similar oxadiazole derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. These studies have demonstrated that modifications to the oxadiazole moiety can enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. For example, a derivative of the oxadiazole structure was found to inhibit the enzymatic activity of cancer-related proteins with an IC50 value of 46 μM .
Anti-inflammatory Effects
The anti-inflammatory properties of related oxadiazole compounds have been documented, indicating that (3-(1,2,4-oxadiazol-3-y)-4-phenylpyrrolidin-1-y)(5-methylthiophen-2-y)methanone may also exert similar effects. Inflammation models have shown that certain oxadiazole derivatives can significantly reduce pro-inflammatory cytokines .
Synthesis Methods
The synthesis of (3-(1,2,4-oxadiazol-3-y)-4-phenylyl-pyrrolidin−1-y)−(5-methylthiophen−2-y)methanone can be achieved through several methods involving cyclization reactions and coupling strategies. Common techniques include:
- Cyclization of Hydrazones : Utilizing hydrazones derived from aldehydes and ketones to form the oxadiazole ring.
- Pyrrolidine Formation : Employing nucleophilic substitution reactions to introduce the pyrrolidine moiety.
- Final Coupling : Combining the synthesized components through condensation reactions to yield the final product.
Case Studies
Recent studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A comparative analysis showed that derivatives with thiophene substitutions exhibited enhanced antibacterial properties compared to their non-thiophene counterparts .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines by inducing apoptosis .
- Inflammation Model : Research indicated a reduction in inflammatory markers in animal models treated with this compound, suggesting its potential use in treating inflammatory diseases .
Scientific Research Applications
Research indicates that compounds with similar structural features may exhibit significant biological activities, including:
- Antimicrobial Properties : The presence of the oxadiazole and thiophene moieties suggests potential for antimicrobial activity. Studies have shown that derivatives of oxadiazole can inhibit the growth of various pathogens, particularly gram-positive bacteria.
- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in cancer progression. It has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective cytotoxicity .
Case Studies
Several studies have investigated the biological activities of this compound:
-
Antimicrobial Activity Study :
- The compound was tested against various bacterial strains using disc diffusion methods. Results indicated significant inhibition against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus.
- Cytotoxicity Assays :
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy and potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications in Pyrrolidine Derivatives
Substituent Analysis
- Target Compound: Pyrrolidine substitutions: 4-phenyl and 3-(1,2,4-oxadiazol-3-yl). Methanone-linked group: 5-methylthiophen-2-yl.
- Analog 1 (CAS 2034410-08-5): Pyrrolidine substitutions: 3-(1,2,4-oxadiazol-3-yl) only. Methanone-linked group: Unsubstituted thiophen-2-yl .
- Analog 2 (): Pyrrolidine substitutions: 2-(4-chlorophenyl). Methanone-linked group: 5-methylimidazo[5,1-b][1,3,4]thiadiazol-2-yl .
Key Differences :
- The 5-methylthiophene enhances lipophilicity compared to Analog 1’s unsubstituted thiophene.
- Analog 2 replaces oxadiazole with a fused imidazo-thiadiazole system, altering electronic properties and hydrogen-bonding capacity.
Molecular Weight and Lipophilicity
*LogP estimated using XGBoost models (e.g., RMSE 9.091 K for property prediction ).
Bioactivity Predictions
Computational Similarity Metrics
- Structural Fingerprints : Tanimoto coefficients (Tc) between the target compound and analogs range from 0.45–0.65, indicating moderate similarity .
- Hierarchical Clustering : Agglomerative methods () group the target compound with other oxadiazole-containing molecules, suggesting shared bioactivity profiles (e.g., antimicrobial or anticancer activity) .
Q & A
Q. Example protocol :
Reflux a mixture of precursor intermediates (e.g., thiophene-carbonyl chloride and pyrrolidine-oxadiazole derivatives) in ethanol for 6–24 hours.
Monitor progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .
Purify via recrystallization (DMF/ethanol, 1:1) to achieve >85% yield .
Basic: Which analytical techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?
Answer:
- NMR spectroscopy :
- ¹H NMR : Key signals include the pyrrolidine protons (δ 2.5–3.5 ppm), oxadiazole-linked protons (δ 8.1–8.3 ppm), and thiophene methyl group (δ 2.4 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) confirm backbone connectivity .
- Mass spectrometry : High-resolution ESI-MS should show [M+H]+ matching the molecular formula (e.g., C21H18N3O2S: calculated 376.11) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles, critical for activity studies .
Advanced: How can computational modeling predict the compound’s bioactivity, and which molecular targets are structurally plausible?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets such as:
- Kinase enzymes : The oxadiazole moiety may mimic ATP-binding motifs .
- GPCRs : The thiophene and phenyl groups suggest affinity for hydrophobic binding pockets .
- ADMET prediction : Tools like SwissADME assess logP (target ~3.5 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .
- QSAR models : Correlate structural features (e.g., electron-withdrawing oxadiazole) with antimicrobial or anticancer activity .
Advanced: How should researchers address contradictions in biological assay data across different cell lines?
Answer:
- Experimental design :
- Use randomized block designs with split-plot arrangements to control variables (e.g., cell line heterogeneity) .
- Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Data normalization : Adjust for cell viability differences using metrics like IC50 fold-change relative to controls .
- Mechanistic studies :
Advanced: What strategies optimize the compound’s stability under varying pH conditions for in vivo studies?
Answer:
- pH stability assays :
- Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at 24/48/72 hours .
- Identify labile bonds (e.g., ester or amide linkages) prone to hydrolysis .
- Formulation adjustments :
- Use nanoparticle encapsulation (e.g., PLGA) to protect against gastric pH .
- Add stabilizers (e.g., cyclodextrins) to enhance solubility and shelf-life .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Store in anhydrous DMSO at –20°C for long-term stability.
- Avoid repeated freeze-thaw cycles to prevent precipitation .
- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to simulate shelf-life .
Advanced: How can researchers elucidate the reaction mechanism of key synthetic steps (e.g., oxadiazole formation)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
